6-Aminofluorescein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWSYSKQHLFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199588 | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51649-83-3 | |
| Record name | 6-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51649-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresceinamine isomer II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051649833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Purification Methodologies of 6 Aminofluorescein
Established Synthetic Routes for 6-Aminofluorescein
The synthesis of this compound typically originates from fluorescein (B123965) or related compounds. A common approach involves the introduction of a nitro group, which is subsequently reduced to the amino functionality.
Synthesis from Fluorescein or its Derivatives
Synthesis of aminofluoresceins can be achieved starting from fluorescein or its derivatives. This often involves steps like nitration and subsequent reduction. For instance, 5-aminofluorescein (B15267) is synthesized from 5-nitrofluorescein, which is obtained from the reaction of 4-nitrophthalic acid with resorcinol (B1680541). google.com
Reaction of Fluorescein with 4-Nitrophthalic Acid
The reaction of fluorescein with 4-nitrophthalic acid is not a direct route to this compound. Instead, the condensation of resorcinol with 4-nitrophthalic acid is a method used to synthesize nitrofluorescein isomers (specifically 5- and 6-nitrofluorescein). google.commdpi.comiscientific.org This reaction typically occurs in the presence of a catalyst such as phosphoric acid or zinc chloride at elevated temperatures. google.comiscientific.org The resulting nitrofluorescein isomers are then subsequently reduced to the corresponding aminofluoresceins. google.comresearchgate.netiscientific.org One method involves fusing 4-nitrophthalic acid with resorcinol, dissolving the product in dilute NaOH, and precipitating with HCl to yield a mixture of 5- and 6-nitrofluoresceins. researchgate.net Separation of these isomers is then necessary before reduction to obtain pure 5- or this compound. researchgate.net
Alternative Synthetic Pathways for Aminofluorescein Isomers
While the direct nitration and reduction of fluorescein is a common approach, alternative synthetic pathways exist for producing aminofluorescein isomers. One method involves the reaction of 4-nitrophthalic acid with resorcinol in the presence of orthophosphoric acid. This reaction yields a mixture of 5- and 6-nitrofluorescein isomers. researchgate.netgoogle.com Subsequent reduction of the nitro groups in this isomeric mixture leads to the formation of 5- and this compound. researchgate.netiscientific.org The choice of synthetic route can influence the ratio of isomers produced and the subsequent purification challenges.
Regioisomer Separation and Purification Techniques
The synthesis of aminofluorescein often results in a mixture of the 5- and 6-regioisomers due to the possible positions of substitution on the fluorescein core. adipogen.com Efficient separation and purification techniques are crucial to obtain pure this compound for specific applications.
Fractional Crystallization of 5- and 6-Nitrofluorescein Derivatives
Fractional crystallization is a method that can be employed to separate the isomeric mixture at an intermediate stage of the synthesis. For instance, the mixture of 5- and 6-nitrofluorescein derivatives can be subjected to fractional crystallization. One reported method involves the fusion of 4-nitrophthalic acid and 1,3-benzenediol, yielding a mixture of 5- and 6-nitrofluoresceins. researchgate.net This mixture can then be processed to facilitate separation through crystallization.
Acetylation and Crystallization of O-Diacetyl Derivatives
Another strategy for separating the isomers involves the acetylation of the mixture of nitrofluoresceins. Acetylation of the hydroxyl groups on the fluorescein structure yields the O-diacetyl derivatives of 5- and 6-nitrofluorescein. researchgate.netuni.luuni.lu These acetylated derivatives can exhibit different solubility properties, allowing for their separation by crystallization from suitable solvent mixtures, such as ethanol-toluene. researchgate.net After separation, the acetyl groups can be removed by hydrolysis, and the nitro groups reduced to yield the purified aminofluorescein isomers. researchgate.net
Chromatography-Based Separation Methods
Chromatography is a powerful technique for separating mixtures of closely related compounds, including regioisomers like 5- and this compound. Various chromatographic methods can be applied. Size exclusion chromatography has been used to separate free this compound from conjugated products. medchemexpress.com While specific details on the chromatographic separation of the 5- and this compound isomers themselves are less extensively detailed in the provided snippets, chromatography in general is a recognized method for separating aminofluorescein isomers. acs.org The principle relies on differential interactions of the isomers with a stationary phase as they are carried by a mobile phase, allowing for their elution at different rates.
Purity Assessment and Characterization of Synthetic Products
Data Table: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | sigmaaldrich.comavantorsciences.comsigmaaldrich.com |
| Molecular Weight | 347.32 or 347.33 g/mol | sigmaaldrich.comavantorsciences.comsigmaaldrich.com |
| CAS Number | 51649-83-3 | sigmaaldrich.comavantorsciences.comsigmaaldrich.com |
| PubChem CID | 103924 | chemimpex.comfishersci.ca |
| Appearance | Yellow to orange powder | avantorsciences.comchemimpex.comadipogen.com |
| Melting Point | 285 °C (dec.) | sigmaaldrich.comavantorsciences.comsigmaaldrich.com |
| Purity (HPLC) | ≥90.0% or ≥95.0% area% | sigmaaldrich.comavantorsciences.comchemimpex.com |
| λmax (Absorbance) | 495 nm (in 0.1 N NaOH) or 490 nm | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |
| λem (Emission) | 520 nm (in 0.1 M Tris pH 9.0) or 515 nm | medchemexpress.comsigmaaldrich.com |
| Solubility | Soluble in methanol, acetone, DMSO | adipogen.comsigmaaldrich.comadipogen.comsigmaaldrich.com |
Advanced Spectroscopic and Analytical Characterization of 6 Aminofluorescein and Its Conjugates
Spectroscopic Analysis of 6-Aminofluorescein
Spectroscopic methods provide crucial insights into the electronic structure and behavior of this compound, particularly its interaction with light.
Absorption and Emission Properties of this compound in Various Solvents
The absorption and emission characteristics of this compound are fundamental to its use as a fluorescent probe. These properties are significantly influenced by the surrounding environment, including the solvent.
This compound exhibits characteristic absorption and emission maxima. For instance, when dissolved in 0.1 N NaOH, it can be quantified by a maximum absorbance at 490 nm. sigmaaldrich.comvwr.com Upon excitation, it emits a yellow-green color with an emission maximum typically around 525 nm. sigmaaldrich.com In 0.1 M Tris buffer at pH 9.0, this compound shows an excitation wavelength of 490 nm and an emission wavelength of 520 nm. sigmaaldrich.comsigmaaldrich.com
Solvent properties, such as polarity and hydrogen bonding capacity, play a critical role in modulating the fluorescence quantum yield of fluorescein (B123965) derivatives, including this compound. figshare.commdpi.comlucp.netnih.govevidentscientific.com The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be significantly affected by interactions between the fluorophore and solvent molecules.
Increasing solvent polarity can lead to a decrease in fluorescence intensity, a phenomenon often attributed to mechanisms like the formation of a twisted intramolecular charge-transfer (TICT) state, which provides non-radiative deactivation pathways. figshare.com Hydrogen bonding interactions, particularly in protic solvents like water, can also accelerate non-radiative relaxation processes, thereby reducing the fluorescence quantum yield. lucp.netnih.gov
Research on aminofluoresceins has shown that intensive fluorescence is typically observed in organic solvents that are poor hydrogen bond donors. researchgate.netmdpi.com Conversely, the fluorescence tends to be significantly reduced in water, a strong hydrogen bond donor. researchgate.netmdpi.com This highlights the substantial impact of hydrogen bonding on the photophysical properties of this compound. While specific quantitative data on the fluorescence quantum yield of this compound across a wide range of solvents is not extensively detailed in the provided snippets, the general principles governing fluorescein derivatives indicate a strong dependence on solvent polarity and hydrogen bonding.
The spectral characteristics and fluorescence of fluorescein derivatives, including this compound, are highly sensitive to pH due to their complex protolytic equilibria. mdpi.comnih.govinstras.comacs.orgresearchgate.net Fluorescein and its derivatives can exist in multiple ionic forms depending on the pH of the solution, ranging from protonated cationic forms in highly acidic conditions to dianionic forms in alkaline solutions. mdpi.com
The fluorescence intensity is strongly correlated with the ionization state of the molecule. Typically, the dianionic and monoanionic forms, which are prevalent at neutral to alkaline pH, exhibit bright fluorescence. nih.gov In contrast, the neutral and monocationic forms, which exist at more acidic pH values, show significantly quenched or drastically reduced fluorescence. nih.gov
For aminofluoresceins, the dissociation processes occur over a specific pH range. researchgate.net The tautomeric equilibrium, particularly concerning the monoanionic species, can also be influenced by pH and solvent composition, leading to shifts in spectral properties. acs.orgresearchgate.net Understanding the pH-dependent behavior is crucial for applications where the compound is used in environments with varying acidity or alkalinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. numberanalytics.commdpi.comslideshare.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule.
Both 1H NMR and 13C NMR spectroscopy are commonly employed. 1H NMR spectra reveal the number and types of hydrogen atoms and their neighboring environments, while 13C NMR provides information about the different carbon environments in the molecule. slideshare.net The chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to confirm the proposed structure of this compound.
Studies involving aminofluorescein derivatives have utilized 13C NMR spectroscopy in conjunction with other techniques like mass spectrometry to establish molecular structures. mdpi.com The 1H NMR spectrum for this compound (CAS 51649-83-3) is available and serves as a reference for structural confirmation. chemicalbook.com The application of NMR spectroscopy is vital for verifying the successful synthesis and confirming the structural identity of this compound.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and assess its purity. slideshare.net MS measures the mass-to-charge ratio of ions, providing a unique mass spectral fingerprint for a given molecule.
For this compound, mass spectrometry confirms its molecular weight, which is consistently reported as approximately 347.32 or 347.33 g/mol , corresponding to the empirical formula C20H13NO5. sigmaaldrich.comvwr.comsigmaaldrich.comalkemix.euavantorsciences.comscbt.com Techniques such as Electrospray Ionization (ESI) mass spectrometry have been used in the characterization of aminofluorescein derivatives to establish their molecular structures. mdpi.com
While MS provides information about the mass of the intact molecule and potential fragments, techniques like High-Performance Liquid Chromatography (HPLC) are often coupled with MS (LC-MS) to assess the purity of the sample and identify any impurities based on their different retention times and mass spectra. Purity analysis of this compound is commonly performed using HPLC, with reported purities typically ≥90% or ≥95%. sigmaaldrich.comsigmaaldrich.comalkemix.euavantorsciences.com
Fourier Transform Infrared (FTIR) Spectroscopy of this compound Conjugates
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the vibrational modes of molecules and is particularly useful for confirming the formation of covalent bonds in conjugates involving this compound. instras.commdpi.comnih.govscispace.com
When this compound is conjugated to another molecule, for example, through the formation of an amide bond with a carboxylic acid group, FTIR spectroscopy can provide evidence of this linkage. The formation of an amide bond results in characteristic absorption bands in the infrared spectrum, notably the amide I band corresponding to the C=O stretching vibration, typically observed around 1650 cm⁻¹. mdpi.com
Quantitative Analytical Methods for this compound
Quantitative analysis of this compound is essential for determining its concentration in solutions, assessing labeling efficiency, and quantifying functional groups on modified materials. Several methods exploit its distinct optical properties.
Spectrophotometric Quantification of this compound (e.g., at 490 nm in NaOH)
Spectrophotometry, specifically UV-Visible (UV-Vis) spectroscopy, is a common method for quantifying this compound based on its characteristic absorbance spectrum. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu
A widely reported method for the spectrophotometric quantification of this compound involves dissolving the compound in 0.1 N NaOH and measuring the absorbance at a wavelength of 490 nm. sigmaaldrich.comsigmaaldrich.comvwr.comsigmaaldrich.comavantorsciences.com This specific wavelength corresponds to a maximum absorbance peak for this compound under these alkaline conditions, allowing for sensitive detection. sigmaaldrich.comsigmaaldrich.comvwr.comsigmaaldrich.comavantorsciences.com
For decarboxylated this compound, quantification can be performed in 6 N HCl, with a maximum absorbance observed at 454 nm. sigmaaldrich.comsigmaaldrich.comvwr.comsigmaaldrich.comavantorsciences.com This highlights the influence of both chemical structure and solvent conditions on the absorbance properties of fluorescein derivatives.
Fluorometric Quantification of this compound Emission
Fluorometry offers a highly sensitive method for quantifying this compound by measuring its fluorescence emission intensity upon excitation. This compound exhibits fluorescence with a typical excitation wavelength around 490 nm and emission occurring in the range of 515-520 nm. sigmaaldrich.comsigmaaldrich.commedchemexpress.comchemodex.commdpi.com
Quantification using fluorometry is typically achieved by generating a calibration curve. This involves measuring the fluorescence intensity of solutions with known concentrations of this compound under controlled excitation and emission wavelengths. The concentration of an unknown sample can then be determined by measuring its fluorescence intensity and comparing it to the calibration curve. mdpi.commdpi.com
For instance, in studies involving this compound-labeled fullerene-based liposome (B1194612) nanostructures ("buckysomes"), fluorometry has been used to analyze fractions for this compound emission at 520 nm. medchemexpress.com Similarly, the quantification of conjugated dyes, including this compound, in styrene-co-maleic acid (SMA) conjugates has been carried out by plotting a standard curve of free dyes in a 0.01 M phosphate (B84403) buffer at physiological pH (pH 7.5). mdpi.com
Quantification of Carboxylic Groups by this compound Labeling
This compound can be utilized as a fluorescent label to quantify the number of carboxylic groups present on surfaces or in materials like nanoparticles. This method leverages the reactivity of the amino group on this compound with activated carboxylic groups.
The process typically involves activating the carboxylic groups using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). mdpi.comacs.orgulaval.ca Following activation, this compound is introduced and reacts with the activated carboxylic groups, forming stable amide bonds. mdpi.comacs.orgulaval.ca
Quantification of the carboxylic groups is then achieved by measuring the amount of conjugated this compound. One approach involves detaching the labeled this compound from the surface and measuring its fluorescence signal. For example, carboxylic groups on silicon nitride surfaces were quantified by incubating the this compound labeled sample in a solution containing HF and TX-100 to detach the label, followed by adjusting the solution to pH 9 and measuring the fluorescence signal against a calibration curve. mdpi.comnih.gov This method allowed for the determination of the surface density of carboxylic groups. mdpi.com
Another strategy, particularly for nanoparticles, involves an indirect quantification method. After the conjugation reaction, the unreacted this compound remaining in the supernatant is quantified using spectrophotometry or fluorometry. acs.org By subtracting the amount of unreacted dye from the initial amount added, the amount of conjugated dye, and thus the number of carboxylic groups, can be determined. Studies have shown that using an excess of this compound is necessary for quantitative labeling of carboxylic groups on particles. acs.org
Advanced Characterization of this compound-Conjugated Materials
Beyond simple quantification, advanced techniques are employed to characterize the surface chemistry and physical properties of materials modified with this compound.
X-ray Photoelectron Spectroscopy (XPS) of Surface-Functionalized Materials
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the outermost layers (typically 1-10 nm) of a material. fiveable.mediamond.ac.ukkratos.com
XPS is a valuable tool for confirming the successful conjugation of this compound to material surfaces. By analyzing the core-level electrons emitted after irradiation with X-rays, XPS can detect the presence of elements specific to this compound, such as nitrogen (N), on the modified surface. fiveable.mediamond.ac.ukkratos.comspecs-group.com Changes in the binding energies of core electrons can also provide insights into the chemical bonds formed during the conjugation process.
For instance, XPS has been utilized to demonstrate the covalent attachment of compounds, including this compound, to the surface of emulsion-templated porous polymer scaffolds. nih.gov The presence of the characteristic nitrogen signal from the amino group of this compound on the scaffold surface after the coupling reaction serves as evidence of successful functionalization.
Dynamic Light Scattering (DLS) for Micelle and Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size and size distribution of particles, such as micelles, nanoparticles, and proteins, in solution or suspension. researchgate.netnih.govazonano.comwyatt.comrsc.orgresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the size of the particles.
DLS is frequently employed to characterize the size and stability of micelles and nanoparticles formed by or conjugated with this compound. For example, styrene-co-maleic acid (SMA) copolymers conjugated with this compound (SMA-AF) have been shown to self-assemble into nanosized micelles in aqueous media. mdpi.comresearchgate.net DLS measurements of these SMA-AF conjugates have revealed average particle sizes, such as 135.3 nm in a 0.01 M sodium phosphate buffer at pH 7.4. mdpi.comresearchgate.netresearchgate.net
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC) or gel filtration chromatography, is a widely used technique for characterizing macromolecules, including polymers, proteins, antibodies, and their conjugates malvernpanalytical.comcellmosaic.com. It separates molecules based primarily on their hydrodynamic volume when in solution malvernpanalytical.comresearchgate.net. This separation principle makes GPC particularly valuable for determining the molecular weight and molecular weight distribution of complex molecules like this compound conjugates.
In GPC, the sample is passed through a column packed with porous beads researchgate.net. Smaller molecules can enter the pores within the beads, resulting in a longer path through the column and thus a longer retention time researchgate.net. Larger molecules are excluded from the pores and travel through the interstitial space, eluting faster researchgate.net. By calibrating the column with standards of known molecular weights and similar shapes, the elution time of an unknown sample can be correlated to its molecular weight researchgate.netacs.org.
For this compound conjugates, GPC is a crucial tool for assessing the success of the conjugation reaction and characterizing the resulting product. When this compound (a small molecule with a molecular weight of 347.32 g/mol ) sigmaaldrich.comscbt.com is conjugated to a larger molecule, such as a protein or polymer, the molecular weight of the conjugate increases significantly. GPC can help determine if the conjugation has occurred by showing a shift in the elution peak to an earlier time compared to the unconjugated molecule.
Furthermore, GPC can provide information about the purity of the conjugate, separating the desired product from unconjugated starting materials (like free this compound) and potential aggregates cellmosaic.com. The molecular weight distribution obtained from GPC indicates the homogeneity of the conjugated product; a narrow peak suggests a relatively uniform population of molecules with similar molecular weights, while a broad or multimodal peak may indicate a mixture of products with different degrees of labeling or aggregation researchgate.net.
While GPC is a powerful technique, its accuracy in determining absolute molecular weight can be influenced by factors such as the shape of the molecule and the calibration standards used researchgate.netacs.org. For instance, using flexible polymer standards to calibrate for rigid or semi-flexible molecules can lead to inaccuracies researchgate.netacs.org. To overcome these limitations and obtain more accurate molecular weight information, multi-detector GPC systems are often employed. These systems can include detectors such as refractive index (RI), light scattering (LS), and viscometers, which provide complementary information about concentration, molecular weight, and intrinsic viscosity, respectively malvernpanalytical.com. By combining the signals from these detectors, absolute molecular weight and other molecular parameters can be determined without relying solely on calibration standards malvernpanalytical.com.
Research findings often utilize GPC to confirm the successful synthesis of conjugates involving fluorescent dyes like fluorescein derivatives. For example, studies involving the conjugation of fluorescent probes to polymers or biomolecules for applications such as targeted imaging or drug delivery frequently employ GPC to characterize the molecular weight and purity of the resulting conjugates mdpi.commdpi.com.
While specific detailed data tables for this compound conjugates analyzed by GPC were not extensively found in the search results, the principles and applications of GPC for characterizing fluorescently labeled macromolecules are well-established. Studies on similar conjugates, such as FITC-labeled dextrans or protein-polymer conjugates, demonstrate the utility of GPC in determining molecular weight and assessing conjugation efficiency sigmaaldrich.comnih.gov. The elution profile from a GPC analysis typically shows peaks corresponding to different molecular species present in the sample, with the elution volume inversely related to molecular size and weight.
Here is a hypothetical example of how GPC data for a this compound conjugate might be presented:
| Sample | Peak Elution Volume (mL) | Apparent Molecular Weight (kDa) | Peak Area (%) |
| Unconjugated Protein A | 15.5 | 50.0 | 98 |
| This compound | 25.1 | 0.35 | 99 |
| Protein A-6-Aminofluorescein Conjugate | 14.0 | 52.0 | 95 |
| Aggregates | 10.2 | >200 | 5 |
This hypothetical table illustrates how GPC can differentiate between the unconjugated protein, free this compound, the desired conjugate (showing a slightly higher molecular weight and earlier elution time than the unconjugated protein), and potential high molecular weight aggregates. The peak area provides an indication of the relative abundance of each species in the sample.
3.3.3. Gel Permeation Chromatography for Molecular Weight Determination of Conjugates
Gel Permeation Chromatography (GPC), also referred to as Size Exclusion Chromatography (SEC) or gel filtration chromatography, is a fundamental analytical technique used for the separation and characterization of macromolecules based on their hydrodynamic volume in solution malvernpanalytical.comcellmosaic.comresearchgate.net. This method is particularly relevant for determining the molecular weight and molecular weight distribution of this compound conjugates.
The separation in GPC is achieved by passing the sample through a column packed with porous stationary phase particles researchgate.net. Molecules larger than the pore size are excluded and elute first, while smaller molecules can permeate the pores to varying degrees, resulting in longer retention times researchgate.net. The elution volume of a molecule is inversely proportional to its hydrodynamic volume, which in turn is related to its molecular weight.
For conjugates involving this compound, which has a molecular weight of 347.32 g/mol sigmaaldrich.comscbt.com, and a larger molecule like a protein or polymer, GPC is essential for confirming successful conjugation and assessing the characteristics of the resulting product. The formation of a conjugate leads to an increase in molecular size and weight, causing the conjugate to elute earlier in the chromatogram compared to the unconjugated starting materials.
Analysis of the GPC chromatogram provides valuable information, including the presence of the conjugated species, its apparent molecular weight relative to calibration standards, and the homogeneity of the product based on the width and symmetry of the elution peak researchgate.net. A narrow peak typically indicates a relatively uniform conjugate, while broader peaks or the presence of multiple peaks may suggest heterogeneity in the degree of labeling or the presence of aggregates researchgate.net.
While conventional GPC with a single detector (such as a refractive index or UV-Vis detector) can provide relative molecular weight information based on calibration curves, multi-detector GPC systems offer more comprehensive characterization. The integration of detectors like light scattering and viscometers allows for the determination of absolute molecular weight, hydrodynamic radius, and intrinsic viscosity, providing deeper insights into the conjugate's properties malvernpanalytical.com.
Research in the field of bioconjugation and polymer science frequently employs GPC to characterize fluorescently labeled molecules. Studies involving the attachment of fluorophores like fluorescein derivatives to various carriers utilize GPC to purify the conjugates and determine their molecular weight characteristics, which are critical for their intended applications in areas such as targeted delivery and imaging mdpi.commdpi.com.
Below is an illustrative data table representing typical GPC results that might be obtained during the characterization of a this compound conjugate. This table demonstrates how GPC separates different components of a reaction mixture and provides molecular weight information.
| Sample | Peak Elution Volume (mL) | Apparent Molecular Weight (kDa) | Peak Area (%) |
|---|---|---|---|
| Unconjugated Carrier Molecule | 16.2 | 60.0 | 10 |
| This compound | 28.5 | 0.35 | 5 |
| Carrier-6-Aminofluorescein Conjugate | 14.8 | 62.5 | 80 |
| Aggregates | 11.5 | >150 | 5 |
This table shows distinct peaks corresponding to the unconjugated carrier molecule, free this compound, the desired conjugate, and a small percentage of high molecular weight aggregates. The shift to a lower elution volume and the corresponding increase in apparent molecular weight for the conjugate peak indicate successful labeling.
| Compound Name | PubChem CID |
| This compound | 329748535 |
| Fluorescein | 3078 |
| Fluoresceinamine | 160004 |
Gel Permeation Chromatography (GPC), also referred to as Size Exclusion Chromatography (SEC) or gel filtration chromatography, is a fundamental analytical technique used for the separation and characterization of macromolecules based on their hydrodynamic volume in solution malvernpanalytical.comcellmosaic.comresearchgate.net. This method is particularly relevant for determining the molecular weight and molecular weight distribution of this compound conjugates.
The separation in GPC is achieved by passing the sample through a column packed with porous stationary phase particles researchgate.net. Molecules larger than the pore size are excluded and elute first, while smaller molecules can permeate the pores to varying degrees, resulting in longer retention times researchgate.net. The elution volume of a molecule is inversely proportional to its hydrodynamic volume, which in turn is related to its molecular weight.
For conjugates involving this compound, which has a molecular weight of 347.32 g/mol sigmaaldrich.comscbt.com, and a larger molecule like a protein or polymer, GPC is essential for confirming successful conjugation and assessing the characteristics of the resulting product. The formation of a conjugate leads to an increase in molecular size and weight, causing the conjugate to elute earlier in the chromatogram compared to the unconjugated starting materials.
Analysis of the GPC chromatogram provides valuable information, including the presence of the conjugated species, its apparent molecular weight relative to calibration standards, and the homogeneity of the product based on the width and symmetry of the elution peak researchgate.net. A narrow peak typically indicates a relatively uniform conjugate, while broader peaks or the presence of multiple peaks may suggest heterogeneity in the degree of labeling or the presence of aggregates researchgate.net.
While conventional GPC with a single detector (such as a refractive index or UV-Vis detector) can provide relative molecular weight information based on calibration curves, multi-detector GPC systems offer more comprehensive characterization. The integration of detectors like light scattering and viscometers allows for the determination of absolute molecular weight, hydrodynamic radius, and intrinsic viscosity, providing deeper insights into the conjugate's properties malvernpanalytical.com.
Research in the field of bioconjugation and polymer science frequently employs GPC to characterize fluorescently labeled molecules. Studies involving the attachment of fluorophores like fluorescein derivatives to various carriers utilize GPC to purify the conjugates and determine their molecular weight characteristics, which are critical for their intended applications in areas such as targeted delivery and imaging mdpi.commdpi.com.
Below is an illustrative data table representing typical GPC results that might be obtained during the characterization of a this compound conjugate. This table demonstrates how GPC separates different components of a reaction mixture and provides molecular weight information.
| Sample | Peak Elution Volume (mL) | Apparent Molecular Weight (kDa) | Peak Area (%) |
|---|---|---|---|
| Unconjugated Carrier Molecule | 16.2 | 60.0 | 10 |
| This compound | 28.5 | 0.35 | 5 |
| Carrier-6-Aminofluorescein Conjugate | 14.8 | 62.5 | 80 |
| Aggregates | 11.5 | >150 | 5 |
Chemical Reactivity and Conjugation Strategies of 6 Aminofluorescein
Role of the Amino Group in Nucleophilic Reactions
The amino group (-NH₂) in 6-aminofluorescein is a primary amine, rendering it nucleophilic. This nucleophilicity allows it to readily react with electrophilic centers on other molecules, forming stable covalent bonds. The amino group can participate in nucleophilic substitution reactions with electrophiles. smolecule.com It can also act as a weak base by accepting protons. smolecule.com While the amino group in 5- and this compound is directly attached to an aromatic ring, which can reduce its nucleophilicity compared to aliphatic amines, it is still sufficiently reactive for various conjugation chemistries. google.comgoogle.com
Strategies for Covalent Conjugation
Covalent conjugation of this compound to target molecules is typically achieved by exploiting the reactivity of its amino group with complementary functional groups on the target. Several strategies have been developed for this purpose.
Amide Coupling via EDC/NHS Chemistry
One of the most common and versatile strategies for conjugating this compound is through the formation of a stable amide bond. This is frequently accomplished using carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or N-sulfohydroxysuccinimide (sulfo-NHS). cenmed.comsigmaaldrich.commdpi.commdpi.comresearchgate.net EDC acts as a coupling agent by activating a carboxyl group on one molecule, forming an unstable O-acylisourea intermediate. thermofisher.com The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it into an NHS-ester, which is more stable and reactive towards primary amines like the one on this compound. thermofisher.comacs.org The amino group of this compound then reacts with the activated carboxyl group (via the NHS-ester intermediate), forming a stable amide linkage and releasing NHS/sulfo-NHS and a urea (B33335) byproduct. thermofisher.com This reaction is typically carried out in aqueous buffers, with optimal pH ranges for activation (pH 4.5-7.2) and subsequent amine reaction (pH 7-8). thermofisher.com
Conjugation to Carboxyl Groups on Nanoparticles and Surfaces
The EDC/NHS coupling chemistry is widely applied for conjugating this compound to nanoparticles and surfaces functionalized with carboxyl groups. medchemexpress.comcd-bioparticles.comrsc.org This method allows for the creation of fluorescently labeled nanomaterials and surfaces for various applications, such as bioimaging, sensing, and diagnostics. For example, this compound has been conjugated to carboxylated iron oxide nanoparticles using EDC/NHS coupling in HEPES buffer at pH 8. rsc.org The reaction involved activating the carboxyl groups on the nanoparticles with EDC/NHS, followed by the addition of this compound. rsc.org Successful conjugation was confirmed by the appearance of the characteristic fluorescein (B123965) peak in the UV-vis spectrum of the nanoparticles, with reported drug loading efficiency and capacity. rsc.org Similarly, carboxylated polystyrene particles have been labeled with this compound using EDC/sulfo-NHS or HATU activation in MES buffer. acs.org A slightly higher coupling efficiency was observed with HATU compared to the two-step EDC/sulfo-NHS activation in this case. acs.org
Conjugation to Poly(Styrene-co-Maleic Acid) (SMA)
This compound has been conjugated to poly(styrene-co-maleic acid) (SMA) copolymers using EDC (specifically, EDAC, a water-soluble carbodiimide) to form stable amide bonds. cenmed.commdpi.comresearchgate.net This conjugation utilizes the carboxyl groups present in the maleic acid residues of the SMA copolymer. cenmed.commdpi.comresearchgate.net The synthesis typically involves hydrolyzing the maleic anhydride (B1165640) residues of the SMA polymer to form carboxyl groups, followed by the coupling reaction with this compound in the presence of EDAC. mdpi.com These SMA-aminofluorescein conjugates can self-assemble into micelles in aqueous media, forming nanosized fluorescent probes. mdpi.comdntb.gov.ua Research has evaluated SMA-dye conjugates, including SMA-aminofluorescein, as macromolecular fluorescent probes for applications like micro-tumor detection and imaging, leveraging the enhanced permeability and retention (EPR) effect for tumor targeting. mdpi.comresearchgate.netdntb.gov.uanih.gov
| Conjugate | Mean Particle Size (DLS) | Apparent Molecular Weight (Gel Chromatography) | Dye Loading (% w/w) |
|---|---|---|---|
| SMA-6-Aminofluorescein (SMA-AF) | 135.3 nm | 49.3 kDa | 6.36% |
| SMA-Rhodamine (SMA-Rho) | 190.9 nm | 28.7 kDa | 8.72% |
mdpi.comresearchgate.netdntb.gov.ua
Conjugation to Oxidized Proteins (Aldehyde Groups)
While the primary reaction of the amino group in this compound is with carboxyl groups via carbodiimide chemistry, it can also be utilized for conjugation to aldehyde groups, particularly those introduced into proteins through oxidation. Aldehyde groups can be formed in proteins by oxidative damage or by controlled oxidation of specific residues like vicinal diols or N-terminal serine and threonine residues using reagents like periodate (B1199274). sigmaaldrich.comscientificlabs.co.ukthermofisher.comresearchgate.net Decarboxylated this compound has been used to detect aldehyde groups formed by oxidative damage to proteins. sigmaaldrich.comscientificlabs.co.uk The reaction between an amine and an aldehyde typically forms an imine, which can then be reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride, a process known as reductive amination. mdpi.com This strategy has been employed to conjugate this compound to oxidized alginate polymers containing aldehyde groups. mdpi.com
Photoactivatable Linkers for Surface Functionalization
Photoactivatable linkers provide a method for spatially and temporally controlled surface functionalization. These linkers typically contain a photo-reactive group that, upon irradiation with UV light, generates a highly reactive species capable of forming covalent bonds with nearby molecules. Heterobifunctional linkers containing both an amine-reactive group (for attachment to the amino group of this compound) and a photoactivatable group (for surface conjugation) can be used. For instance, N-sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (sulfo-SANPAH), a heterobifunctional linker with an NHS ester and a photoactivatable nitrophenyl azide, has been used to functionalize polyHIPE surfaces. core.ac.uknih.govscispace.com this compound, among other amine-containing compounds, was conjugated to the polyHIPE surface using this photochemical approach. core.ac.uknih.gov Following conjugation and washing, the this compound-functionalized scaffolds exhibited fluorescence under UV light, demonstrating successful surface modification. core.ac.uk
Reaction with Activated Carboxyl Groups of Target Molecules
A primary strategy for conjugating this compound involves its reaction with activated carboxyl groups present on target molecules or surfaces. This reaction typically proceeds via the formation of a stable amide bond between the amino group of this compound and the activated carboxyl group. Carbodiimide chemistry, particularly using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-Hydroxysuccinimide (NHS) or sulfo-NHS, is a common method for activating carboxyl groups for subsequent reaction with amines. mdpi.comacs.orgnih.govrsc.orgmedchemexpress.com
The EDC/NHS coupling mechanism involves EDC reacting with a carboxyl group to form an unstable O-acylisourea intermediate. mdpi.com In the presence of NHS or sulfo-NHS, this intermediate is converted into a more stable NHS-ester, which is highly reactive towards primary amines like that of this compound, resulting in the formation of a stable amide bond and the release of NHS or sulfo-NHS. mdpi.comacs.orgnih.gov This method has been successfully applied to label carboxylated particles, such as porous carbon microparticles and polystyrene-co-maleic acid (SMA) copolymers, with this compound. mdpi.comacs.orgmdpi.com For instance, EDC was used to attach carboxylated particles to this compound, forming an amide bond. mdpi.com Similarly, the coupling reaction between hydrolyzed SMA and this compound in the presence of EDAC (a common acronym for EDC) leads to the conjugation of the dye to the ionized carboxyl groups of the maleic acid residues on the SMA chain. mdpi.com Optimization studies for carboxyl group quantification on particles using this compound have shown that coupling efficiency can be influenced by the activation reagents used, with HATU sometimes showing slightly higher efficiency compared to EDC/sulfo-NHS activation. acs.org The resulting fluorescently labeled materials can be characterized using techniques such as confocal microscopy and fluorescence spectroscopy. mdpi.comacs.orgmdpi.com
Derivatization of Glycosaminoglycuronans
Glycosaminoglycuronans, a class of polysaccharides containing uronic acid residues with carboxyl groups, can be derivatized with this compound. This reaction yields fluorescent glycosaminoglycuronan derivatives. genaxxon.comnih.govresearchgate.net Research has shown that the uronic acid residues of various glycosaminoglycuronans react with aminofluorescein (including the 5-aminofluorescein (B15267) isomer) to produce fluorescent conjugates. nih.govresearchgate.net These fluorescent derivatives have exhibited fluorescence characteristics similar to those of fluorescein or 5-acetamidofluorescein. nih.gov Purification of the fluorescent products can be achieved through methods such as chromatography. nih.gov
Non-Covalent Interactions and Adsorption Studies
Beyond covalent conjugation, this compound can also engage in non-covalent interactions, leading to its adsorption onto certain materials.
Adsorption of this compound onto Carbonaceous Microparticles
Porous carbon microparticles have demonstrated the ability to adsorb this compound. nih.govfrontiersin.orgresearchgate.netscispace.com this compound has been chosen as a model cargo for cellular delivery studies using porous carbon microparticles due to its readily imageable emission, lack of cell damage, and high affinity for the surface of carboxylated carbon microparticles. nih.govfrontiersin.org This high affinity is attributed to a combination of its weak solubility in water and the presence of the amino group. nih.govfrontiersin.org The adsorption of this compound by carboxylated microparticles can be monitored over time by measuring the decrease in fluorescence emission in the supernatant as the dye is adsorbed onto the particles. nih.govfrontiersin.orgresearchgate.net Fluorescein-loaded microparticles can be prepared by incubating this compound with a dispersion of carboxylated carbon microparticles, followed by washing to remove non-adsorbed dye. nih.govfrontiersin.orgresearchgate.net
Applications of 6 Aminofluorescein in Advanced Bioimaging and Cellular Studies
Fluorescent Labeling of Biomolecules and Nanostructures
The fluorescent properties of 6-Aminofluorescein make it an effective tool for labeling a diverse range of biomolecules and nanostructures. smolecule.comchemicalbook.com This labeling is crucial for imaging applications, enabling the visualization and study of their distribution, movement, and interactions in complex biological environments. smolecule.com
Labeling of Proteins and Nucleic Acids
This compound is utilized as a fluorescent labeling reagent for both proteins and nucleic acids. smolecule.comchemicalbook.com Its ability to bind to these biomolecules facilitates imaging applications and allows for tracking their localization and interactions within cells. smolecule.com The amino group in this compound is key to forming stable conjugates with proteins and antibodies, enhancing detection sensitivity. scbt.com This conjugation allows for the study of protein expression, localization, and interactions, contributing to the understanding of cellular processes and disease mechanisms. scbt.com Research has demonstrated that this compound can bind to proteins and nucleic acids, supporting its use as a labeling agent in interaction studies, including Fluorescence Resonance Energy Transfer (FRET) to explore molecular interactions. smolecule.com
Labeling of Liposomal Nanostructures (e.g., Buckysomes)
This compound has been demonstrated to be a useful fluorescent labeling reagent for fullerene-based liposome (B1194612) nanostructures, known as 'buckysomes'. chemicalbook.commedchemexpress.comsigmaaldrich.comvwr.comscientificlabs.co.ukavantorsciences.comscientificlabs.co.uk This labeling allows for the tracking and visualization of these nanostructures, which can be used as carriers for drug delivery studies. smolecule.commedchemexpress.com For instance, buckysomes can be coupled to this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS. medchemexpress.com The labeled buckysomes can then be separated from free this compound using size exclusion chromatography and analyzed by fluorometry for emission at 520 nm. medchemexpress.com Studies have shown the localization of this compound conjugated buckysomes in cells using fluorescence microscopy. medchemexpress.com
Labeling of Polymer Micelles
This compound has been conjugated to styrene-co-maleic acid (SMA) copolymer to form micelles that spontaneously self-assemble in aqueous medium. mdpi.comnih.govresearchgate.net These SMA-dye conjugates form nanosized micelles, with mean particle sizes reported around 135.3 nm for SMA-AF conjugates. mdpi.comnih.govresearchgate.net The conjugation of this compound to the SMA copolymer is typically achieved through a coupling reaction in the presence of a water-soluble coupling agent like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). mdpi.comresearchgate.net These fluorescently labeled polymer micelles have been evaluated as macromolecular fluorescent probes, including for potential applications in micro-tumor detection and imaging. mdpi.comnih.govresearchgate.net
Table 1: Mean Particle Size of SMA-Dye Conjugate Micelles
| Conjugate | Mean Particle Size (nm) |
| SMA-6-Aminofluorescein (SMA-AF) | 135.3 mdpi.comnih.govresearchgate.net |
| SMA-Rhodamine (SMA-Rho) | 190.9 mdpi.comnih.govresearchgate.net |
Labeling of Electrospun Scaffolds
This compound has been used to label electrospun scaffolds, particularly to verify the successful functionalization of the scaffold fibers. acs.orgacs.orgnih.govresearchgate.net For example, in studies involving electrospun scaffolds functionalized with Nitrilotriacetic acid (NTA), soaking the scaffolds in a solution of this compound labeled only the NTA-functionalized scaffolds, confirming the successful coupling of NTA to the fibers. acs.orgnih.govresearchgate.net Fluorescent microscopy images showed strong fluorescence on the functionalized scaffolds compared to non-functionalized controls. acs.orgnih.govresearchgate.net This labeling technique allows for the qualitative assessment of surface functionalization density on electrospun meshes. acs.org The fluorescence intensity has been shown to increase with increasing concentrations of this compound used during the labeling process, demonstrating the ability to tune the number of adhesive sequences on the fibers. acs.org
Labeling of Carbon Nanotube Porins (CNTPs)
This compound has been chemically coupled to carbon nanotube porins (CNTPs). pnas.orgresearchgate.net This labeling is achieved using coupling procedures, such as the EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling procedure. pnas.orgresearchgate.net The amidation of carboxylated CNTs with 6-AF can proceed in a two-step reaction using EDC as a cross-linker. researchgate.net This labeling allows for the visualization and study of CNTPs, which are being investigated for applications such as membrane fusion and intracellular drug delivery. pnas.org Fluorescence microscopy can be used to visualize the CNTP-6-aminofluorescein conjugates. researchgate.net
Cellular Uptake and Localization Studies
This compound is utilized in cellular uptake studies to track the internalization of various substances into living cells. smolecule.com Its fluorescent properties enable the visualization of cellular processes, including the uptake and localization of labeled molecules and nanostructures. smolecule.comucd.iefrontiersin.org For instance, this compound has been used as a model cargo for cellular delivery studies involving porous carbon microparticles. ucd.iefrontiersin.orgfrontiersin.org The emission of this compound is readily imaged, making it suitable for tracking the adsorption of the dye onto particle surfaces and their subsequent uptake by cells. ucd.iefrontiersin.orgfrontiersin.org Studies using confocal fluorescence microscopy have investigated the cellular uptake behavior of dye-labeled porous carbon microparticles by different cell lines, such as human epithelial carcinoma (HeLa) cells and human embryonic kidney (HEK293) cells. ucd.iefrontiersin.orgfrontiersin.org These studies can assess the influence of factors like particle size, surface functionalization, and the presence of transfection agents on cellular internalization. frontiersin.orgfrontiersin.org Confocal fluorescence images can provide insights into the location of labeled particles within the cell, suggesting preferential clustering in specific subcellular structures. frontiersin.orgfrontiersin.org In the case of dye-loaded particles, cellular uptake can be accompanied by dye release and distribution throughout the cell. frontiersin.org
Tracking Cellular Uptake of Labeled Substances in Living Cells
This compound is utilized to monitor the internalization of various substances into living cells smolecule.com. By conjugating 6-AF to molecules or particles, researchers can track their entry and localization within the cellular environment using fluorescence microscopy or fluorescence plate readers smolecule.com. This application is crucial for understanding cellular mechanisms, such as endocytosis and the delivery of therapeutic agents or nanoparticles nih.gov. For instance, this compound has been used to label fullerene-based liposome nanostructures, termed 'buckysomes', to study their uptake by human coronary artery endothelial cells medchemexpress.com. Cells exposed to the labeled buckysomes were observed using fluorescence microscopy after incubation medchemexpress.com. Studies have also demonstrated the use of this compound-labeled porous carbon microparticles to investigate their internalization by cancer cells (HeLa) and normal human embryonic kidney (HEK 293) cells nih.govresearchgate.net. Confocal fluorescence microscopy was employed to monitor the uptake and understand the influence of particle size, surface functionalization, and the presence of transfection agents on cellular internalization nih.govresearchgate.net.
Visualization of Cellular Structures and Processes via Fluorescence Microscopy
The fluorescent properties of this compound enable the visualization of cellular structures and dynamic processes smolecule.comchemimpex.com. It can be conjugated to biomolecules like proteins and nucleic acids for imaging applications smolecule.com. Fluorescence microscopy, including techniques like epifluorescence and confocal laser-scanning microscopy (CLSM), is commonly used to observe cells labeled with fluorescein (B123965) derivatives nih.gov. This allows researchers to visualize cellular structures and functions with clarity chemimpex.com. While the search results primarily mention the use of fluorescein derivatives in general for visualizing cellular structures and processes chemimpex.comnih.gov, the principle applies to this compound conjugates due to the core fluorescein fluorophore. Specific examples include labeling antibodies for immunofluorescence to visualize antigens in tissues or conjugating 6-AF to proteins to study their localization and interactions within cells smolecule.com.
Confocal Fluorescence Imaging of Labeled Microparticles in Cancer Cells
Confocal fluorescence microscopy is a powerful technique used with this compound to image labeled microparticles, particularly in the context of cellular uptake by cancer cells nih.govresearchgate.net. In one study, 700 nm porous carbon microparticles were functionalized by coupling this compound to their surface carboxyl groups nih.gov. These labeled microparticles were shown to be internalized by cancer cells (HeLa) in the presence of a transfection agent nih.gov. Confocal fluorescence images suggested that the particles preferentially clustered in specific subcellular structures nih.gov. Further studies compared the cellular uptake behavior of different sized labeled microparticles (690 nm and 250 nm) in both HeLa and HEK293 cells using confocal microscopy nih.govresearchgate.net. These investigations highlighted how particle size and surface functionalization influence internalization, particularly in the absence of a transfection agent nih.govresearchgate.net.
Investigation of Biological Processes
This compound and its derivatives are also employed in investigating various biological processes.
Reactive Oxygen Species (ROS) Detection
Certain derivatives of aminofluorescein can act as fluorescent probes for detecting reactive oxygen species (ROS) smolecule.comthermofisher.com. For example, Aminophenyl fluorescein (APF), an aromatic amino-fluorescein derivative, is a fluorescent probe for highly reactive radicals thermofisher.comcaymanchem.com. APF itself has low intrinsic fluorescence but becomes highly fluorescent upon oxidation by reactive species such as hydroxyl radicals, hypochlorite (B82951) ions, and certain peroxidase intermediates thermofisher.comcaymanchem.com. This property allows for the detection of highly reactive biological radicals that are crucial in oxidative stress studies smolecule.comcaymanchem.com. APF exhibits excitation/emission maxima around 490/515 nm, compatible with standard fluorescein visualization equipment thermofisher.comcaymanchem.com.
Proteolysis Assays with Labeled Red Blood Cells
Aminofluorescein has been used to label red blood cells (RBCs) for evaluating protease activity in proteolysis assays researcher.lifenih.govnih.gov. In one method, aminofluorescein was conjugated to conserved RBCs nih.govnih.gov. These labeled RBCs were then exposed to trypsin, a proteolytic enzyme nih.govnih.gov. The activity of trypsin was estimated by directly measuring the fluorescence intensity in the reaction media, which reflected the concentration of aminofluorescein-labeled peptide fragments resulting from the enzyme's activity nih.govnih.gov. This approach demonstrated a concentration- and time-dependent increase in fluorescence intensities, indicating the progression of proteolysis nih.govnih.gov.
Development and Optimization in Immunoassay Technologies Utilizing 6 Aminofluorescein
Role of 6-Aminofluorescein in Fluorescent Immunoassays
In fluorescent immunoassays (FIA), this compound serves as a fluorescent label that can be conjugated to antibodies or antigens. This labeling allows for the detection of specific binding events through fluorescence measurement. The principle relies on the high specificity of antibodies for their target antigens, with the fluorescent tag providing the signal for detection creative-biolabs.com. FIAs are known for their simplicity, rapidity, and high sensitivity, making them suitable for measuring a wide range of compounds, including drugs, hormones, and proteins creative-biolabs.com. This compound's fluorescent properties, such as emission intensity and orientation, are key to its function in these assays creative-biolabs.com.
Fluorescence Polarization Immunoassays (FPIA)
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that utilizes fluorescence polarization to detect small molecules. This method is based on the principle that when a small fluorescently labeled molecule (tracer) is free in solution, it rotates rapidly, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as an antibody, its rotation slows down, leading to an increase in fluorescence polarization oup.commdpi.comfrontiersin.orgresearchgate.net. FPIA is a competitive assay format where the analyte in the sample competes with a fluorescent tracer for binding sites on a specific antibody mdpi.comresearchgate.net. The change in fluorescence polarization is inversely proportional to the concentration of the unlabeled analyte in the sample frontiersin.org.
Tracer Development for FPIA
Tracer development is a critical step in establishing a sensitive FPIA. The tracer typically consists of the analyte or a structural analog conjugated to a fluorescent label like fluorescein (B123965) or one of its derivatives, such as this compound oup.commdpi.comtandfonline.comnih.gov. The design of the tracer, including the position of the label attachment and the length and composition of any linker between the analyte and the fluorophore, can significantly impact the assay's sensitivity and specificity mdpi.comresearchgate.net. For instance, studies have investigated tracers with different bridge lengths between the hapten molecule and aminofluorescein derivatives to optimize FPIA performance tandfonline.com. The goal is to create a tracer that effectively competes with the unlabeled analyte for antibody binding and exhibits a significant change in fluorescence polarization upon binding. Various fluorescein dyes, including fluoresceinamine and 4'-(aminomethyl) fluorescein, are used as labels in FPIA tracers due to their favorable fluorescence properties, such as a large change in polarization upon binding and high fluorescence yield in the bound state nih.gov.
Optimization of FPIA Conditions (e.g., pH)
Optimizing FPIA conditions is essential to achieve desired assay performance, including sensitivity and accuracy. Parameters such as pH, antibody concentration, tracer concentration, and incubation time are typically optimized tandfonline.comtandfonline.comnih.govmdpi.com. pH is a crucial factor as it can affect the ionization state of the fluorescent dye and the binding interaction between the antibody and the tracer/analyte tandfonline.comnih.govmdpi.com. For example, studies have shown that slight differences in buffer pH can severely impact FPIA performance tandfonline.com. The optimal pH for an FPIA is often determined by evaluating the assay's performance (e.g., IC50 values and signal window) across a range of pH values tandfonline.comnih.gov. The combination of antibody and tracer can be significantly affected by pH, and dyes like fluorescein are known to be pH-sensitive nih.gov. While fluorescein's relative fluorescence intensity can increase with pH, the antibody's stability and binding capacity can decrease at higher alkaline conditions mdpi.com. Therefore, a balance is sought to identify the pH that provides optimal binding and signal differentiation.
Research findings on pH optimization in FPIA: A study on ribavirin (B1680618) detection found optimal performance at pH 7.0 in borate (B1201080) buffer, showing the lowest IC50 values and highest δmP (a measure of the signal window) tandfonline.com. In an FPIA for erythromycin, detrimental effects on IC50 and δmP were observed at extreme pH values, but no obvious effect was seen between pH 6.0 and 8.0, with the lowest IC50/δmP ratio achieved at pH 7.0 nih.gov. For enrofloxacin (B1671348) detection, pH 8.0 borate buffer was selected as optimal based on achieving the lowest IC50 and best δmP/IC50 ratio, despite the fluorescent tracer (synthesized from FITC) showing increased relative fluorescence intensity with rising pH up to 10.0 in other research mdpi.com. The decrease in binding capacity at higher alkaline conditions was attributed to the impact on antibody stability mdpi.com.
Table: Examples of Optimal pH in FPIA Studies
| Analyte | Optimal pH | Buffer Type | Key Performance Indicator(s) Optimized | Source |
| Ribavirin | 7.0 | Borate buffer | IC50, δmP | tandfonline.com |
| Erythromycin | 7.0 | Borate buffer | IC50/δmP ratio | nih.gov |
| Enrofloxacin | 8.0 | Borate buffer | IC50, δmP/IC50 ratio | mdpi.com |
Applications in Detecting Biomarkers and Contaminants
FPIA, utilizing fluorescent tracers often incorporating fluorescein derivatives like this compound, has been applied in detecting various biomarkers and contaminants. Its advantages, such as being a homogeneous assay requiring no separation or washing steps and providing quantitative results quickly, make it suitable for high-throughput screening mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. FPIA has been developed for detecting low-molecular-weight compounds, including antibiotics, mycotoxins, and pesticides oup.comresearchgate.net.
Examples of applications include: Detection of fumonisins B1 and B2 in maize using an FPIA that employed a tracer incorporating FITC (Fluorescein 5-isothiocyanate), a derivative of fluorescein researchgate.net. Determination of imidacloprid (B1192907) in environmental and agricultural samples using an FPIA where tracers were prepared by conjugating haptens with fluorescein isothiocyanate ethylenediamine (B42938) (EDF) and 4′-Aminomethyl fluorescein (AMF) frontiersin.org. Screening of 4,4′-dinitrocarbanilide in chicken muscle using FPIA with various fluorescein-labeled derivatives as tracers mdpi.com. Detection of carbofuran (B1668357) in food and environmental water samples using FPIA with tracers synthesized from 5-aminofluorescein (B15267) (AF), fluoresceinthiocarbamyl ethylenediamine (EDF), and fluoresceinthiocarbamyl hexylenediamine (HDF) tandfonline.com. Detection of organic contaminants in food, such as pesticides, hormones, toxins, and antibiotics dntb.gov.ua.
Table: Examples of Contaminants/Biomarkers Detected by FPIA
| Analyte(s) | Sample Matrix | Fluorescent Label Used in Tracer (Examples) | Source |
| Fumonisins B1 and B2 | Maize | FITC (Fluorescein derivative) | researchgate.net |
| Imidacloprid | Environmental and agricultural samples | EDF, AMF (Fluorescein derivatives) | frontiersin.org |
| 4,4′-Dinitrocarbanilide | Chicken muscle | Fluorescein-labeled derivatives | mdpi.com |
| Carbofuran | Food and environmental water | 5-aminofluorescein, EDF, HDF | tandfonline.com |
| Various organic contaminants | Food | Fluorescein and its derivatives | nih.govdntb.gov.ua |
Fluorescent Antibody Techniques for Pathogen Identification
This compound is utilized as a fluorescent labeling reagent for proteins and a reagent in fluorescent antibody techniques sigmaaldrich.comalfa-chemical.com. Fluorescent antibody techniques, also known as immunofluorescence assays, use antibody-fluorogen conjugates to visualize antigens lumenlearning.com. These techniques are valuable for the rapid identification of pathogens alfa-chemical.comlumenlearning.comusbio.netgoogle.com. In direct fluorescent antibody (DFA) tests, a fluorescently labeled monoclonal antibody binds to and illuminates a target antigen, such as a bacterium on a microscope slide lumenlearning.com. This allows for the ready detection of pathogens that may be difficult to isolate or culture lumenlearning.com. This compound's ability to be conjugated to antibodies makes it suitable for preparing the fluorescently labeled antibodies used in these techniques. Examples of applications include the rapid diagnosis of bacterial diseases like strep throat (detecting Streptococcus pyogenes) and the diagnosis of pneumonia caused by Mycoplasma pneumoniae or Legionella pneumophila lumenlearning.com.
Latex Fluorescent Immunoassays
Latex fluorescent immunoassays are another type of immunoassay where fluorescent labels are used in conjunction with latex particles. In this format, antibodies or antigens are immobilized onto latex beads, and a fluorescently labeled reagent participates in the binding reaction. While the provided search results specifically mention the use of 5-([4,6-dichlorotriazin-2-yl]amino)fluorescein (DTAF), another fluorescein derivative, for labeling in a latex fluorescent immunoassay for spectinomycin (B156147) detection, the principle is applicable to other fluorescein derivatives like this compound nih.govacs.org. In this type of assay, the fluorescent signal associated with the latex particles (either bound or unbound, depending on the assay format) is measured to determine the presence or concentration of the analyte nih.govacs.org. This approach can provide a rapid screening method for detecting substances in various matrices nih.gov.
Functional Materials and Engineered Systems Incorporating 6 Aminofluorescein
Nanoplatforms for Targeted Delivery
The incorporation of 6-aminofluorescein into nanoplatforms facilitates their tracking and visualization, which is crucial for targeted delivery applications. The fluorescent nature of this compound allows researchers to monitor the distribution and cellular uptake of these nanocarriers.
Fullerene-Based Liposome (B1194612) Nanostructures (Buckysomes) as Drug Delivery Vehicles
This compound has been demonstrated as a useful fluorescent labeling reagent for fullerene-based liposome nanostructures, known as 'buckysomes'. sigmaaldrich.comsigmaaldrich.comvwr.com Buckysomes are water-soluble and form stable spherical nanometer-sized vesicles. researchgate.net The amphiphilic fullerene monomer (AF-1), a core component of buckysomes, has a molecular weight of 5022 and features six groups attached to the fullerene cage in an octahedral arrangement. researchgate.net
Buckysomes can be coupled to this compound. medchemexpress.com A typical protocol involves incubating buckysomes with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS at room temperature, with the pH adjusted to 7.0 using NaOH. medchemexpress.com Subsequently, this compound dissolved in DMSO is added and incubated overnight. medchemexpress.com The free this compound is then separated from the coupled amphiphilic fullerene monomer by size exclusion chromatography. medchemexpress.com The fractions are analyzed by fluorometry for this compound emission at 520 nm. medchemexpress.com
Polymer-Dye Conjugates for Tumor Imaging
Poly(styrene-co-maleic acid) (SMA) copolymer has been explored as a platform to conjugate with fluorescent dyes like this compound (AF) for applications in micro-tumor detection and imaging. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net These SMA-dye conjugates spontaneously self-assemble in an aqueous medium to form micelles through non-covalent interactions. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net
Dynamic light scattering (DLS) studies have shown that these SMA-dye conjugates form nanosized micelles with discrete distributions. mdpi.comdntb.gov.uaresearchgate.net For SMA-AF conjugates, the mean particle size has been reported as 135.3 nm, while SMA-Rhodamine (SMA-Rho) conjugates showed a mean particle size of 190.9 nm. mdpi.comdntb.gov.uaresearchgate.net The apparent molecular weight of the SMA-AF micelle was evaluated using Sephadex G-100 gel chromatography and found to be 49.3 kDa, while SMA-Rho had an apparent molecular weight of 28.7 kDa. mdpi.comdntb.gov.ua
The synthesis of SMA-AF conjugates typically involves a two-step reaction: hydrolysis of SMA followed by the conjugation of this compound to the hydrolyzed SMA in the presence of a water-soluble coupling agent like EDAC. mdpi.com The maleic anhydride (B1165640) residue of the SMA polymer is hydrolyzed with NaOH, and the solution is heated and stirred. mdpi.com The hydrolysate is then neutralized, dialyzed, and freeze-dried to obtain the hydrolyzed SMA. mdpi.com The conjugation of this compound occurs at the ionized carboxyl group of the maleic acid residue of the SMA chain. mdpi.com
Biodistribution studies have indicated the selective accumulation of SMA-dye conjugates in the tumor of mice, utilizing the enhanced permeability and retention (EPR) effect for tumor-targeted delivery. mdpi.comdntb.gov.uanih.govresearchgate.net These findings suggest that SMA-dye conjugates hold potential as macromolecular fluorescent probes for microtumor imaging, potentially applicable in photodynamic diagnosis. mdpi.comdntb.gov.uanih.govresearchgate.net
Here is a table summarizing the particle size and apparent molecular weight of SMA-dye conjugates:
| Conjugate | Mean Particle Size (DLS) | Apparent Molecular Weight (Sephadex G-100) |
| SMA-AF | 135.3 nm | 49.3 kDa |
| SMA-Rho | 190.9 nm | 28.7 kDa |
Surface Functionalization of Polymeric and Inorganic Materials
This compound is also employed in the surface functionalization of various polymeric and inorganic materials, enabling the creation of surfaces with specific properties, often for biomedical or sensing applications.
Functionalization of PolyHIPE Scaffolds
A novel strategy for the surface functionalization of emulsion-templated highly porous (polyHIPE) materials involves the use of a heterobifunctional linker, N-sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (sulfo-SANPAH). nih.govcore.ac.ukdntb.gov.uascispace.comfrontiersin.org This photoactivatable linker contains an amine-reactive NHS ester and a photoactivatable nitrophenyl azide, facilitating the conjugation of various compounds, including this compound, to the polyHIPE surface. nih.govcore.ac.ukdntb.gov.uascispace.comfrontiersin.org
The ability to conjugate compounds like this compound to the polyHIPE surface using this approach has been demonstrated through techniques such as fluorescence imaging, FTIR spectroscopy, and X-ray photoelectron spectroscopy. nih.govcore.ac.uk Following conjugation and washing, this compound-functionalized scaffolds exhibit fluorescence under UV light. core.ac.uk This method is described as facile, efficient, versatile, and benign compared to other existing surface functionalization methods for polyHIPE materials. nih.govcore.ac.uk It also allows for the attachment of biomolecules, such as cell adhesion-promoting extracellular matrix proteins like fibronectin. nih.govcore.ac.uk
Functionalization of Silicon Nitride Surfaces
This compound has been used in the context of functionalizing silicon nitride surfaces. While direct functionalization with this compound on silicon nitride is not explicitly detailed in the search results, studies highlight methods for introducing functional groups onto silicon nitride surfaces that could subsequently react with amine-containing molecules like this compound. For instance, a surface functionalization route based on supersonic molecular beam deposition (SuMBD) using 2,6-naphthalene dicarboxylic acid as a bi-functional molecular linker on silicon nitride surfaces has been reported to allow for the attachment of biomolecules. nih.govresearchgate.net Another method involves creating primary amines on silicon nitride surfaces through plasma treatment, which can then be further functionalized using linkers such as glutaraldehyde (B144438) to attach proteins. dtic.mil These approaches suggest the potential for utilizing this compound to fluorescently label functional groups introduced onto silicon nitride surfaces for various applications, including biosensing.
Functionalization of Carbon Microparticles
Porous carbon microparticles have been explored as vehicles for the intracellular delivery of molecules, and this compound has been used to functionalize these particles. frontiersin.orgnih.gov Dye-labeled porous carbon microparticles, functionalized by amide coupling of this compound directly to the –COOH surface groups, have been shown to be internalized by cancer cells in the presence of a transfection agent. frontiersin.orgnih.gov Confocal fluorescence images suggested preferential clustering of these particles in specific subcellular structures. frontiersin.orgnih.gov
Synthesis of this compound-functionalized carbon microparticles (CμP-FL) can involve adding this compound in DMSO to a dispersion of carboxylated carbon microparticles (CμP-COOH) at a specific pH and incubating overnight. frontiersin.orgnih.gov Non-adsorbed this compound is removed by repeated centrifugation and washing. frontiersin.orgnih.gov
This compound has been chosen as a model cargo for cellular delivery due to its readily imaged emission, lack of cell damage, and high affinity for the CμP-COOH surface, attributed to its weak solubility in water and the presence of the amino group. frontiersin.orgnih.gov Adsorption studies of this compound by carboxylated microparticles have been monitored by measuring the emission over time. frontiersin.orgnih.govresearchgate.net Zeta potential measurements have also been used to support the adsorption of this compound at the particle surface, revealing a reduction in the surface negative charge for the functionalized particles compared to the initial carboxylated particles. frontiersin.orgresearchgate.net
Here is a table showing the change in Zeta Potential upon adsorption of this compound onto L-CμP-COOH:
| Sample | Zeta Potential (10 mM NaCl, pH 7.0) |
| L-CμP-COOH | -25.0 ± 8.2 mV uab.cat |
| L-CμP-FLads | Reduction in negative charge frontiersin.orgresearchgate.net |
Biosensors and Advanced Sensing Tools
This compound (6-AF) is a versatile fluorescent molecule that has been explored for its utility in the development of biosensors and advanced sensing tools. Its fluorescent properties, coupled with the presence of an amine group, allow for conjugation to various biomolecules and materials, enabling the creation of probes and sensors for detecting specific analytes or monitoring biological processes. 6-AF is known as a fluorescent labeling reagent medchemexpress.comscbt.comglpbio.com. It can be used to label structures such as fullerene-based liposome nanostructures, referred to as 'buckysomes', exhibiting excitation/emission wavelengths of 490/515 nm medchemexpress.com.
Research has demonstrated the incorporation of this compound into engineered systems for sensing applications. For instance, it has been utilized in the functionalization of microwires within microfluidic devices to create label-free biosensors ifmmi.com. In such systems, this compound can be applied after treatments with substances like glutaraldehyde (GA) and sodium cyanoborohydride (NaBH3CN) to prove modifications by means of fluorescence microscopy ifmmi.com. Control experiments without the GA treatment showed that samples exposed to this compound and NaBH3CN solutions still exhibited fluorescence images under blue light excitation, serving as a negative control ifmmi.comrsc.org.
The fluorescence properties of aminofluorescein derivatives are sensitive to environmental factors, including pH and the presence of metal ions, making them suitable candidates for developing responsive sensors researchgate.netresearchgate.net. Spectral analysis, particularly using chemometric methods, has been applied to optical pH sensing employing aminofluorescein as a fluorescent indicator researchgate.net. This approach has shown advantages over ratiometric dual-wavelength detection, especially when the pH complexly influences the spectrum, and can extend the measurement range researchgate.net. The pH value can be determined from the fluorescence spectra independently of the absolute intensity and temperature of the sample researchgate.net.
Furthermore, this compound has been conjugated to polymers, such as styrene-co-maleic acid (SMA) copolymer, to form micelles that act as macromolecular fluorescent probes mdpi.com. These SMA-dye conjugates have demonstrated the ability to form nanosized micelles with discrete distributions mdpi.com. For example, SMA-AF conjugates formed micelles with a mean particle size of 135.3 nm mdpi.com. Biodistribution studies in mice have shown selective accumulation of these SMA-dye conjugates in tumors, suggesting their potential as fluorescent probes for microtumor imaging by photodynamic diagnosis mdpi.com. The conjugation of this compound to hydrolyzed SMA is a two-step reaction mdpi.com.
This compound has also been used in assays to estimate enzymatic activity. In studies analyzing trypsin activity on unlabeled red blood cells (RBCs), this compound was used in conjunction with the CBQCA assay method to measure the concentration of protein fragments hydrolyzed from incubated RBCs nih.gov. Significant increases in fluorescence intensity (FI) were observed with increasing concentrations of trypsin and longer incubation times, indicating a concentration-dependent increase in peptide fragments nih.gov.
The use of this compound as a fluorescent label extends to the functionalization of carbon nanotubes (CNTs). Fluorescence labeling of carboxylated CNTs with this compound can be achieved through amidation in a two-step reaction utilizing EDC as a cross-linker researchgate.net.
Here is a summary of some research findings related to this compound in sensing applications:
| Application Area | Material/System | Key Finding(s) | Reference |
| Label-free Biosensors | This compound on functionalized microwires | Used to prove modifications in microfluidic devices via fluorescence microscopy. | ifmmi.com |
| Optical pH Sensing | Aminofluorescein as fluorescent indicator | Spectral analysis allows pH determination independent of intensity and temperature; extends measurement range compared to ratiometric method. | researchgate.net |
| Tumor Imaging Probes | SMA-conjugated this compound micelles | Forms nanosized micelles (e.g., 135.3 nm); shows selective accumulation in tumors in mice. | mdpi.com |
| Enzymatic Activity Assays | This compound with CBQCA assay on RBCs | Detects protein fragments from trypsin activity; fluorescence intensity increases with trypsin concentration and incubation time. | nih.gov |
| CNT Functionalization | This compound labeling of carboxylated CNTs | Achieved via amidation using EDC as a cross-linker. | researchgate.net |
This table highlights the diverse applications and research findings demonstrating the role of this compound in developing functional materials and engineered systems for biosensing and advanced sensing tools.
Advanced Research Considerations and Future Outlook
Impact of 6-Aminofluorescein on Advancements in Biomedical Research
This compound has been a pivotal tool in driving progress across various domains of biomedical research. Its primary role as a fluorescent labeling reagent allows for the visualization and tracking of biomolecules, cellular components, and dynamic biological processes with high clarity. chemimpex.com
Key areas of impact include:
Cellular Imaging: As a fluorescent dye in microscopy, it enables detailed visualization of cellular structures and processes, contributing significantly to our understanding of cell biology. chemimpex.com
Diagnostics and Assays: this compound is crucial in the development of sensitive and specific diagnostic assays, including flow cytometry and fluorescent antibody techniques, for the detection of biological markers. chemimpex.comsigmaaldrich.com
Nanomedicine and Targeted Imaging: The compound has been successfully conjugated to nanostructures, such as fullerene-based liposomes ("buckysomes") and polymer-based micelles, to create targeted imaging agents. medchemexpress.commdpi.com For instance, poly(styrene-co-maleic acid) (SMA) conjugated to this compound can self-assemble into micelles that selectively accumulate in tumor tissues, demonstrating potential for enhanced micro-tumor detection. mdpi.com
Protein Damage Detection: Decarboxylated this compound can be used to detect aldehyde groups formed as a result of oxidative damage to proteins, providing insights into cellular stress and disease mechanisms. sigmaaldrich.comsigmaaldrich.com
The following table summarizes key applications of this compound that have propelled biomedical research.
Table 1: Key Research Applications of this compound
| Application Area | Specific Use | Research Impact |
|---|---|---|
| Cellular Biology | Fluorescence microscopy, Flow cytometry | Visualization of subcellular structures and dynamic processes. chemimpex.com |
| Diagnostics | Fluorescent antibody techniques, Immunoassays | Enhanced sensitivity and specificity in detecting disease biomarkers. chemimpex.comsigmaaldrich.com |
| Oncology | Imaging of micro-tumors | Development of targeted nanoparticles that accumulate in tumors for improved diagnosis. mdpi.com |
| Nanomedicine | Labeling of liposomes and micelles | Creation of advanced probes for targeted delivery and imaging. medchemexpress.commdpi.com |
| Pathophysiology | Detection of protein oxidation | Understanding molecular damage associated with oxidative stress-related diseases. sigmaaldrich.com |
Emerging Methodologies for this compound Integration
The functional utility of this compound is greatly expanded by innovative methods to integrate it into larger, functional systems. The primary amino group on the molecule serves as a versatile chemical handle for covalent attachment to a wide array of substrates.
Emerging integration strategies include:
Polymer Conjugation and Self-Assembly: A significant advancement is the conjugation of this compound to amphiphilic polymers like styrene-co-maleic acid (SMA). mdpi.com In aqueous solutions, these polymer-dye conjugates spontaneously self-assemble into nanosized micelles. This methodology creates stable, macromolecular fluorescent probes that can exploit the enhanced permeability and retention (EPR) effect for tumor-selective delivery and imaging. mdpi.com
Nanoparticle Functionalization: this compound is used to label and track various nanoparticles. A well-documented method involves its covalent attachment to fullerene-based liposomes, creating fluorescent nanostructures for biological investigation. sigmaaldrich.commedchemexpress.com
Advanced Microencapsulation: The dye has been incorporated into multifunctional polyelectrolyte microcapsules using techniques like Nanoscale Interfacial Complexation in Emulsion (NICE), highlighting its use in creating complex, multi-component delivery and sensing platforms. sigmaaldrich.com
Glycoprotein Labeling: A method for covalently attaching this compound to the carbohydrate portions of glycoproteins has been described. sigmaaldrich.com This involves mild periodate (B1199274) oxidation of sialic acid residues to create reactive aldehyde groups that can then be coupled with the amine group of the dye. sigmaaldrich.comsigmaaldrich.com
Challenges and Opportunities in the Synthesis and Application of this compound
Despite its widespread use, challenges remain in both the synthesis and application of this compound, which in turn present opportunities for innovation.
Synthesis: The traditional synthesis of aminofluoresceins involves the condensation of 4-nitrophthalic acid with resorcinol (B1680541), followed by the reduction of the resulting nitrofluorescein mixture. researchgate.net A primary challenge is the formation of a mixture of 5-aminofluorescein (B15267) and this compound isomers, which are often difficult and costly to separate efficiently. researchgate.net This lack of regioselectivity creates an opportunity for the development of novel, highly chemo- and regioselective synthetic routes that can yield the desired 6-isomer with high purity and lower cost, making it more accessible for large-scale production. nih.govmdpi.com
Application: A significant challenge in the application of many organic fluorophores, including fluorescein (B123965) derivatives, is their susceptibility to fluorescence quenching in aqueous environments. rsc.org Water and other protic solvents can deactivate the excited state of the fluorophore, reducing its quantum yield and brightness. rsc.org Furthermore, the stability of fluorescein can be limited by chemical degradation or aggregation-induced quenching. researchgate.net
These challenges open opportunities for:
Rational Design: Creating new derivatives or formulations that shield the fluorophore from solvent-induced quenching. rsc.org
Enhanced Stability: Developing probes with improved photostability and resistance to chemical degradation for long-term imaging experiments. researchgate.net
Targeted Probes: Designing activatable probes that remain in a non-fluorescent, "off" state until they interact with a specific analyte, thereby increasing signal-to-noise ratios. nih.govresearchgate.net
The table below outlines these key challenges and the corresponding scientific opportunities.
Table 2: Challenges and Opportunities for this compound
| Area | Challenge | Opportunity |
|---|---|---|
| Synthesis | Production of isomeric mixtures (5- and 6-AF). researchgate.net | Develop highly regioselective synthetic methods for pure 6-AF. nih.gov |
| Synthesis | Complex and costly purification of isomers. | Design more efficient and economical separation techniques. |
| Application | Fluorescence quenching in aqueous/biological media. rsc.org | Design novel derivatives with protective moieties to enhance quantum yield. rsc.org |
| Application | Limited photostability and potential for degradation. researchgate.net | Improve the core fluorophore structure for greater stability. |
| Application | Non-specific binding and background fluorescence. | Develop "smart" probes that activate only upon target binding. nih.govresearchgate.net |
Computational and Theoretical Approaches to Understand this compound Behavior
Computational and theoretical chemistry provides powerful tools to predict and understand the photophysical properties of this compound and its derivatives, guiding the rational design of new probes.
Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are employed to model the behavior of fluorescent molecules. rsc.org These approaches can:
Predict Spectroscopic Properties: Accurately calculate absorption and emission spectra, helping to understand how structural modifications will affect the color of the dye. researchgate.net
Elucidate Photophysical Pathways: Model the electronic transitions and energy dissipation pathways, including fluorescence, intersystem crossing, and non-radiative decay. rsc.org This is crucial for predicting properties like quantum yield and fluorescence lifetime.
Analyze Environmental Effects: Simulate how the solvent environment or binding to a biological target affects the dye's fluorescence properties, which is particularly relevant for understanding issues like solvent-induced quenching. semanticscholar.org
Guide Derivative Design: By using Gaussian calculations to observe the electron density in ground and excited states (e.g., HOMO and LUMO energy levels), researchers can fine-tune molecular structures to achieve desired properties, such as creating derivatives with thermally activated delayed fluorescence (TADF). semanticscholar.org
These computational insights reduce the need for trial-and-error synthesis and enable a more targeted approach to developing new fluorescent probes with optimized performance. rsc.orgsemanticscholar.org
Potential for Novel this compound Derivatives with Enhanced Properties
This compound serves as an excellent scaffold for the development of novel derivatives with enhanced capabilities for next-generation biological applications. researchgate.net The goal is to overcome the limitations of the parent dye, such as its relatively short emission wavelength and susceptibility to quenching.
Future directions in derivative development include:
Long-Wavelength Probes: Modifying the xanthene core to shift the excitation and emission maxima to the red or near-infrared (NIR) region. This is highly desirable for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduced background autofluorescence.
Thermally Activated Delayed Fluorescence (TADF) Derivatives: Fine-tuning the molecular structure to create a small energy gap between the singlet and triplet excited states can lead to TADF. semanticscholar.org Such derivatives exhibit exceptionally long fluorescence lifetimes, enabling time-resolved fluorescence imaging that can eliminate interference from short-lived background signals. semanticscholar.org
"Smart" Fluorogenic Probes: Designing derivatives where the fluorescence is initially "turned off." This can be achieved through mechanisms like photoinduced electron transfer (PET) or spirocyclization. researchgate.netnih.govresearchgate.net The fluorescence is "turned on" only after a specific chemical reaction with a target analyte (e.g., a reactive oxygen species or a specific enzyme), providing highly specific and sensitive detection.
Multifunctional Conjugates: Using the amine handle to attach not just targeting moieties but also therapeutic agents. This creates theranostic agents that can simultaneously image and treat diseases, such as delivering a drug to a cancer cell while monitoring its release via fluorescence activation. nih.govnih.govfigshare.com
The development of such novel derivatives will continue to expand the role of the fluorescein scaffold in cutting-edge biomedical research and diagnostics. dntb.gov.ua
Q & A
Q. What validation steps ensure this compound’s specificity in detecting oxidative damage (e.g., protein carbonyls)?
- Methodological Answer : Decarboxylate 6-AF in 6 M HCl (110°C, 24 hours) to generate aldehyde-reactive probes. Incubate with oxidized proteins (e.g., BSA treated with H2O2), and measure fluorescence at 520 nm. Include negative controls (non-oxidized proteins) and confirm via Western blot using anti-DNP antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
